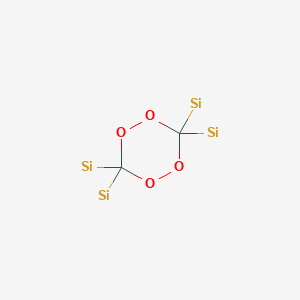
CID 78070658
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 78070658” is a chemical entity listed in the PubChem database
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of the compound “CID 78070658” involves several steps, including the selection of appropriate starting materials and reagents, followed by specific reaction conditions to achieve the desired product. The synthetic routes may include processes such as condensation reactions, cyclization, and functional group modifications. Detailed information on the exact synthetic routes and reaction conditions can be found in specialized chemical literature and patents.
Industrial Production Methods
Industrial production of “this compound” typically involves scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and quality control measures to ensure consistency and safety in the final product.
Chemical Reactions Analysis
Types of Reactions
The compound “CID 78070658” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of “this compound” include acids, bases, oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the specific reaction being performed.
Major Products Formed
The major products formed from the reactions of “this compound” depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, “CID 78070658” is used as a reagent or intermediate in the synthesis of more complex molecules. It may also be studied for its unique chemical properties and reactivity.
Biology
In biological research, the compound may be used to study its effects on biological systems, including its interactions with proteins, enzymes, and cellular pathways.
Medicine
In medicine, “this compound” may have potential therapeutic applications, such as acting as a drug candidate for treating specific diseases or conditions. Its pharmacological properties and mechanism of action are subjects of ongoing research.
Industry
In industry, the compound may be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals. Its properties may also make it suitable for use in materials science or nanotechnology.
Mechanism of Action
The mechanism of action of “CID 78070658” involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects. Detailed studies on the molecular targets and pathways involved provide insights into how the compound exerts its effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to “CID 78070658” include those with related chemical structures or functional groups. Examples may include other derivatives of the same chemical family or compounds with similar reactivity.
Uniqueness
The uniqueness of “this compound” lies in its specific chemical structure, which imparts distinct properties and reactivity compared to other similar compounds. This uniqueness may make it particularly valuable for certain applications in research and industry.
Conclusion
The compound “this compound” is a versatile chemical entity with a wide range of applications in scientific research, medicine, and industry Its unique properties and reactivity make it a valuable tool for studying various chemical and biological processes
Properties
Molecular Formula |
C2O4Si4 |
|---|---|
Molecular Weight |
200.36 g/mol |
InChI |
InChI=1S/C2O4Si4/c7-1(8)3-5-2(9,10)6-4-1 |
InChI Key |
JFWFFYXLBKYLKI-UHFFFAOYSA-N |
Canonical SMILES |
C1(OOC(OO1)([Si])[Si])([Si])[Si] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



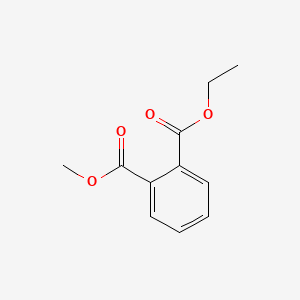
![3-[2-(Benzenesulfonyl)prop-2-en-1-yl]-1H-indole](/img/structure/B14173328.png)
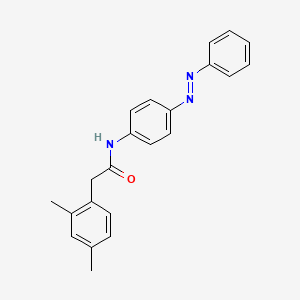
![(5E)-2-morpholin-4-yl-5-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B14173341.png)
![4-[4-(2,5-dimethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]benzene-1,3-diol](/img/structure/B14173348.png)
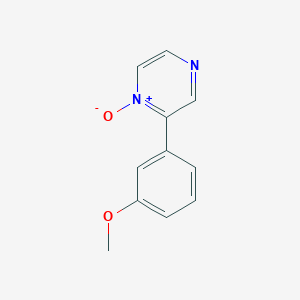
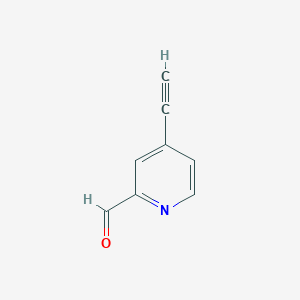
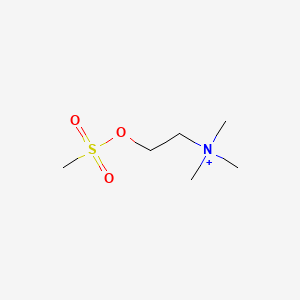
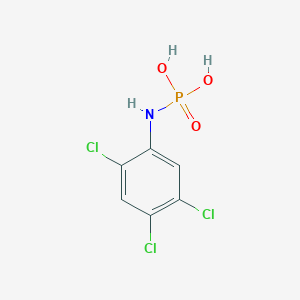
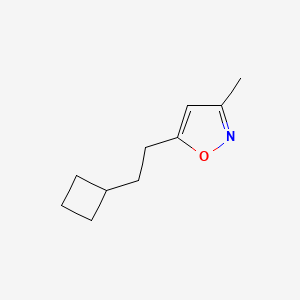
![Ethanethioic acid, S-[2,2,2-trichloro-1-[(4-chlorobenzoyl)amino]ethyl] ester](/img/structure/B14173384.png)
![(1-{2-[(3-Methylphenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid](/img/structure/B14173385.png)
![2-[4,5-Bis(ethoxycarbonyl)pyrimidin-2-YL]ethanaminium chloride](/img/structure/B14173389.png)
